2-(Difluoromethoxy)-3-methylbenzaldehyde
CAS No.: 1197237-23-2
Cat. No.: VC2875338
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197237-23-2 |
|---|---|
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.15 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-3-methylbenzaldehyde |
| Standard InChI | InChI=1S/C9H8F2O2/c1-6-3-2-4-7(5-12)8(6)13-9(10)11/h2-5,9H,1H3 |
| Standard InChI Key | CKTJQNDIMLYYDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C=O)OC(F)F |
| Canonical SMILES | CC1=C(C(=CC=C1)C=O)OC(F)F |
Introduction
Chemical Identity and Structure
Basic Information
2-(Difluoromethoxy)-3-methylbenzaldehyde is characterized by several key identifying features that define its chemical identity and structure. These core attributes form the foundation for understanding its behavior in chemical reactions and applications.
Table 1: Chemical Identity of 2-(Difluoromethoxy)-3-methylbenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 1197237-23-2 |
| IUPAC Name | 2-(difluoromethoxy)-3-methylbenzaldehyde |
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.15 g/mol |
The compound's structure features three key functional groups arranged around a benzene ring: an aldehyde group (responsible for its classification as a benzaldehyde derivative), a difluoromethoxy group (-OCHF2), and a methyl group. This arrangement creates a unique electronic environment that influences both its physical properties and chemical reactivity.
Structural Features and Significance
The structural arrangement of 2-(Difluoromethoxy)-3-methylbenzaldehyde provides it with distinctive chemical characteristics. The difluoromethoxy group represents a significant modification compared to standard methoxy groups, as the replacement of hydrogen atoms with fluorine dramatically alters the electronic properties of the molecule.
The difluoromethoxy group serves as an unusual bioisosteric replacement for the methoxy linkage in various chemical applications. This substitution pattern can lead to improved drug-like properties in pharmaceutical applications, as difluoromethyleneoxy (-CF2O-) groups have gained increasing application in medicinal chemistry to create novel patentable compounds and enhance pharmacological properties .
The positioning of the difluoromethoxy group at the ortho position relative to the aldehyde creates an electronic environment that influences the reactivity of the carbonyl group. Simultaneously, the methyl group at position 3 provides electron density to the aromatic ring through an inductive effect, creating a counterbalance to the electron-withdrawing nature of the difluoromethoxy moiety.
Synthesis Methods
Illustrative Synthesis Procedures
Based on related difluoromethyleneoxy compound syntheses described in the literature, a representative approach might involve low-temperature reactions with fluorinating reagents. For instance, one procedure for introducing difluoromethyleneoxy groups in similar compounds involves:
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Cooling a reaction mixture containing the precursor compound in triethylamine and dichloromethane to -70°C
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Slow addition of a solution containing the fluorinating reagent
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Treatment with NEt3·3HF followed by bromine addition
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Gradual warming of the reaction mixture and subsequent neutralization with aqueous NaHCO3
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Extraction and purification steps to isolate the desired product
Such procedures must be carefully controlled, as fluorination reactions often require precise temperature management to achieve selectivity and prevent unwanted side reactions.
Chemical Properties and Reactivity
General Reactivity Profile
The reactivity of 2-(Difluoromethoxy)-3-methylbenzaldehyde is primarily determined by its aldehyde functional group, with significant influence from the difluoromethoxy substituent. As an aldehyde, it participates in various chemical reactions typical for this functional class, including nucleophilic addition reactions that can lead to the formation of alcohols, amines, or other derivatives depending on the nucleophile used.
The difluoromethoxy group's electron-withdrawing character influences the electronic distribution within the molecule, potentially enhancing the electrophilicity of the aldehyde carbon and thereby affecting its reactivity toward nucleophiles. This electronic effect distinguishes 2-(Difluoromethoxy)-3-methylbenzaldehyde from non-fluorinated benzaldehyde derivatives.
Specific Reaction Types
Key reactions of 2-(Difluoromethoxy)-3-methylbenzaldehyde include:
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Nucleophilic addition reactions: The aldehyde group readily undergoes addition with various nucleophiles to form hemiacetals, acetals, imines, or alcohols, depending on the reaction conditions and reagents.
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Reductive amination: As demonstrated in related compounds, the aldehyde functionality can undergo reductive amination with amines in the presence of reducing agents such as NaBH3CN, leading to amino derivatives .
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Oxidation reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using appropriate oxidizing agents.
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Condensation reactions: The aldehyde can participate in various condensation reactions, including aldol condensations and Wittig reactions, to form carbon-carbon bonds.
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-(Difluoromethoxy)-3-methylbenzaldehyde serves as a valuable building block in pharmaceutical synthesis, where fluorinated compounds often exhibit enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated counterparts.
Research in medicinal chemistry has demonstrated that difluoromethyleneoxy linkages can serve as bioisosteric replacements for methoxy linkages, potentially improving drug-like properties. For example, compounds featuring such fluorinated linkages have shown promise as PD-1/PD-L1 inhibitors with anticancer properties, highlighting the significance of these structural elements in drug discovery .
The aldehyde functionality provides a versatile handle for further derivatization, allowing for the incorporation of this building block into more complex molecular architectures relevant to pharmaceutical development.
Agrochemical Applications
In agrochemical development, fluorinated aromatic compounds often demonstrate enhanced biological activity, improved environmental persistence, and altered physical properties that make them effective components of pesticides, herbicides, or fungicides.
2-(Difluoromethoxy)-3-methylbenzaldehyde could serve as an intermediate in the synthesis of such agrochemicals, where the difluoromethoxy group might contribute to:
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Increased lipophilicity, enhancing penetration through plant cuticles or insect exoskeletons
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Improved metabolic stability against enzymatic degradation
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Modified binding interactions with biological targets
Fragrance and Specialty Chemicals
Beyond pharmaceutical and agrochemical applications, aldehydes with specialized substitution patterns are often utilized in fragrance chemistry, where they can contribute unique olfactory properties to perfume formulations.
Additionally, fluorinated aromatic compounds find use in materials science applications, including the development of specialty polymers, liquid crystals, and other advanced materials where the unique electronic and physical properties imparted by fluorine can provide advantageous characteristics.
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